molecular formula C15H15NO2 B7502527 (2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone

(2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone

Cat. No.: B7502527
M. Wt: 241.28 g/mol
InChI Key: DQNUOAPUDUMWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

(2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone has several advantages and limitations for lab experiments. One of the advantages is that this compound is relatively easy to synthesize using various methods. Another advantage is that it exhibits potent anti-inflammatory, antioxidant, and anticancer properties. However, one of the limitations is that the mechanism of action of this compound is not fully understood. In addition, the potential side effects of this compound have not been fully elucidated.

Future Directions

There are several future directions for the research of (2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone. One of the future directions is to further investigate the mechanism of action of this compound. Another future direction is to study the potential side effects of this compound. In addition, future studies could focus on the development of new drugs based on the structure of this compound for the treatment of various diseases. Furthermore, the potential applications of this compound in other fields of scientific research, such as material science and catalysis, could also be explored.

Synthesis Methods

(2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone can be synthesized using various methods. One of the methods involves the reaction between 2-methyl-3-nitrobenzaldehyde and 2-methylfuran-3-carboxylic acid, followed by reduction and cyclization. Another method involves the reaction between 2-methyl-3-nitrobenzaldehyde and 2-methylfuran-3-carboxylic acid hydrazide, followed by reduction and cyclization. Both methods have been reported to yield this compound in good yields.

Scientific Research Applications

(2-Methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential applications in the development of new drugs for the treatment of various diseases.

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-9-12-5-3-4-6-14(12)16(10)15(17)13-7-8-18-11(13)2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNUOAPUDUMWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.